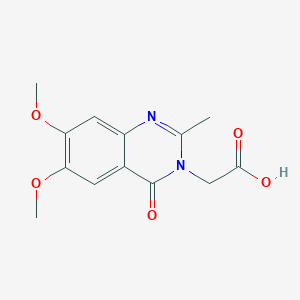

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a complex organic compound characterized by a quinazolinone skeleton. This structure is central to various biologically active molecules. Known for its potential in medicinal chemistry, this compound's chemical properties make it a subject of considerable interest in several research fields.

Synthetic Routes and Reaction Conditions:

Starting Materials: Typically, synthetic routes begin with 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.

Reactions: The synthesis involves carboxylation reactions where the quinazolinone framework undergoes acetic acid substitution at the 3rd position. Key reaction conditions include:

Solvent: often dimethylformamide (DMF) or dichloromethane (DCM)

Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide

Temperature: Generally, moderate heating around 60-80°C

Industrial Production Methods: Industrial-scale production requires optimizing yield and purity. Commonly, the process is scaled using continuous flow chemistry to control reaction parameters efficiently.

Types of Reactions:

Oxidation: Undergoes oxidation reactions forming quinazolinone derivatives.

Reduction: Can be reduced to quinazoline, though conditions are stringent.

Substitution: Exhibits nucleophilic substitution reactions at the acetic acid moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Polar solvents like ethanol, water, or acetonitrile

Major Products: Reactions often yield derivatives with modifications on the quinazolinone core, valuable in developing pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Anticancer Potential : The quinazolinone scaffold is known for its anticancer properties. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation markers in vitro and in vivo models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Quinazolinone Core : This involves cyclization reactions of appropriate precursors under acidic or basic conditions.

- Introduction of Methoxy Groups : Methoxylation can be achieved using methyl iodide in the presence of a base.

- Acetic Acid Functionalization : The final step often involves the introduction of the acetic acid moiety through acylation reactions.

Antimicrobial Efficacy

A study conducted on various synthesized quinazolinone derivatives, including this compound, revealed promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, showing significant activity at concentrations as low as 6.25 µg/mL .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it inhibited cell growth significantly compared to control groups, with mechanisms involving apoptosis and inhibition of key signaling pathways related to cancer progression .

Wirkmechanismus

The mechanism involves the compound's interaction with specific molecular targets. It typically binds to active sites of enzymes or receptors, disrupting normal biochemical pathways. The exact pathways are studied through biochemical assays and molecular modeling.

Vergleich Mit ähnlichen Verbindungen

Compared to other quinazolinone derivatives, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stands out due to its enhanced stability and diverse reactivity. Similar compounds include:

Quinazolin-4(3H)-one

6,7-Dimethoxyquinazoline

Each compound has unique properties and applications, but the acetic acid substitution in this compound adds a dimension of versatility.

Hope this stirs up more curiosity! What's your take on it?

Biologische Aktivität

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a member of the quinazolinone family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O5, with a molecular weight of approximately 335.35 g/mol. Its structure features a quinazolinone core with methoxy substitutions that enhance solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₅ |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds related to quinazolinones exhibit significant antibacterial and antifungal activities. For instance, studies on similar structures have shown that they can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different pathogens .

Case Study:

A study evaluated the antimicrobial properties of a series of quinazolinone derivatives, revealing that modifications at specific positions significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The presence of methoxy groups was crucial for increasing antibacterial potency .

Anti-inflammatory Effects

Quinazolinones have been recognized for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Research Findings:

In vitro studies demonstrated that derivatives of quinazolinones could reduce levels of inflammatory markers like TNF-alpha and IL-6 in macrophage cultures. This suggests that the compound may modulate immune responses effectively .

Acetylcholinesterase Inhibition

Another significant biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Quantitative Analysis:

A recent study reported IC50 values for AChE inhibition ranging from 0.077 to 50.080 µM among synthesized quinazolinone derivatives, indicating strong potential for cognitive enhancement and neuroprotection .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | MIC (µM) |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, AChE Inhibitor | Varies by strain |

| N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide | Antibacterial | 4–8 (MRSA) |

| 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium chloride | AChE Inhibitor | 1.11 |

Eigenschaften

IUPAC Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHNYMMNIPFOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.